molecular formula C23H30F4N2O6 B12059307 N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]-undec-2-en-2-olate

N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]-undec-2-en-2-olate

Cat. No.: B12059307
M. Wt: 506.5 g/mol
InChI Key: VKYOPOXLWVOJEY-UHFFFAOYSA-N
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Description

N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]-undec-2-en-2-olate is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by its spirocyclic structure, which includes a dioxaspiro ring system and a tetrafluorinated nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the efficiency and scalability of the synthesis process, ensuring consistent quality and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]-undec-2-en-2-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and specific catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]-undec-2-en-2-olate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]-undec-2-en-2-olate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-N-isopropylpropan-2-aminium 2,2-dimethyl-4-oxo-5-(perfluoropyridin-4-yl)-4H-1,3-dioxin-6-olate
  • N-Ethyl-N-isopropylpropan-2-aminium 2,2-dimethyl-4-oxo-5-(perfluoropyridin-4-yl)-4H-1,3-dioxin-6-olate

Uniqueness

N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]-undec-2-en-2-olate stands out due to its spirocyclic structure and the presence of a tetrafluorinated nitrophenyl group. These features confer unique chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H30F4N2O6

Molecular Weight

506.5 g/mol

IUPAC Name

ethyl-di(propan-2-yl)azanium;4-oxo-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate

InChI

InChI=1S/C15H11F4NO6.C8H19N/c16-8-6(9(17)11(19)12(10(8)18)20(23)24)7-13(21)25-15(26-14(7)22)4-2-1-3-5-15;1-6-9(7(2)3)8(4)5/h21H,1-5H2;7-8H,6H2,1-5H3

InChI Key

VKYOPOXLWVOJEY-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](C(C)C)C(C)C.C1CCC2(CC1)OC(=C(C(=O)O2)C3=C(C(=C(C(=C3F)F)[N+](=O)[O-])F)F)[O-]

Origin of Product

United States

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